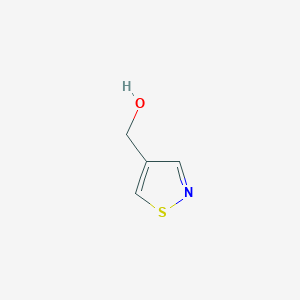

Isothiazol-4-ylmethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isothiazol-4-ylmethanol is a compound with the molecular formula C4H5NOS and a molecular weight of 115.16 .

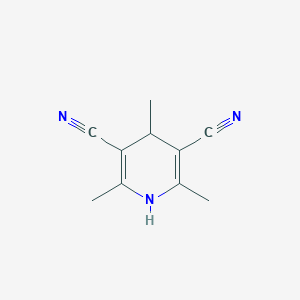

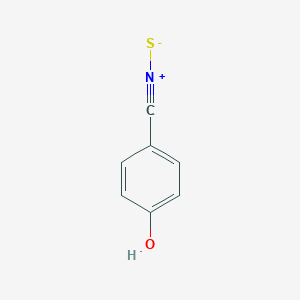

Molecular Structure Analysis

Isothiazol-4-ylmethanol contains a total of 12 bonds; 7 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 Isothiazole .

科学的研究の応用

Biocides

Isothiazol-4-ylmethanol, like other isothiazolinones, is used as a biocide due to its bacteriostatic and fungiostatic activity . It is effective in controlling the growth of bacteria and fungi, making it useful in various industrial applications.

Cosmetics

Isothiazol-4-ylmethanol is used in cosmetics as a preservative . Its antimicrobial properties help prevent the growth of bacteria and fungi, thereby extending the shelf life of cosmetic products.

Industrial Additives

In the industrial sector, Isothiazol-4-ylmethanol is used as a chemical additive . Its antimicrobial properties make it a valuable addition to products that require long-term protection against microbial growth.

Sensitizers

Despite their effectiveness, isothiazolinones are strong sensitizers, producing skin irritations and allergies . This property is important in the field of dermatology for understanding and treating skin conditions.

Ecotoxicology

Isothiazol-4-ylmethanol may pose ecotoxicological hazards . This makes it a subject of interest in environmental science and ecotoxicology, where researchers study its impact on ecosystems.

Chemical Synthesis

Isothiazol-4-ylmethanol is used in the synthesis of other chemicals . Its unique structure makes it a valuable starting material in the production of various compounds.

作用機序

Target of Action

Isothiazol-4-ylmethanol, like other isothiazolone derivatives, primarily targets microbial cells . The compound’s primary targets are the metabolic pathways involving dehydrogenase enzymes . These enzymes play a crucial role in the growth and metabolism of microbes .

Mode of Action

Isothiazol-4-ylmethanol utilizes a two-step mechanism of action . The first step involves rapid inhibition of growth and metabolism within minutes . This is achieved by disrupting the metabolic pathways involving dehydrogenase enzymes . The second step involves irreversible cell damage, resulting in loss of viability within hours . This unique mechanism results in a broad spectrum of activity, low use levels, and difficulty in attaining resistance .

Biochemical Pathways

The biochemical pathways affected by Isothiazol-4-ylmethanol involve dehydrogenase enzymes . Dehydrogenase enzymes are crucial for various metabolic processes, including growth, respiration (oxygen consumption), and energy generation (ATP synthesis) . Disruption of these pathways leads to rapid inhibition of these critical physiological functions in microbes .

Result of Action

The result of Isothiazol-4-ylmethanol’s action is the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage . This leads to the loss of viability of the microbes . Cell death results from the destruction of protein thiols and production of free radicals .

特性

IUPAC Name |

1,2-thiazol-4-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-2-4-1-5-7-3-4/h1,3,6H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRPVAZRSIBVJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621460 |

Source

|

| Record name | (1,2-Thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170283-02-0 |

Source

|

| Record name | (1,2-Thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186481.png)

![2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid](/img/structure/B186484.png)

![2-[(4-Nitrobenzoyl)amino]propanoic acid](/img/structure/B186485.png)